Tricosane

Catalog No.
S564978
CAS No.
638-67-5
M.F
C23H48
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricosane

CAS Number

638-67-5

Product Name

Tricosane

IUPAC Name

tricosane

Molecular Formula

C23H48

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

FIGVVZUWCLSUEI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 2.317X10-7 mg/L at 25 °C (est)
Insoluble in water
Soluble in alcohol
Slightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride

Synonyms

Alkane C23

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC
  • Organic Synthesis

    Due to its simple and linear structure, tricosane can serve as a starting material for the synthesis of more complex organic molecules. Researchers can modify tricosane through various reactions to create desired functional groups or chain lengths, making it a versatile building block in organic chemistry [].

  • Material Science

    Tricosane's hydrophobic (water-repelling) properties and ability to form ordered structures make it a potential candidate for material science research. Studies have explored its use in developing phase-change materials for thermal energy storage []. Additionally, tricosane's self-assembly properties might be useful in creating specific nanostructures for various applications.

  • Environmental Science

    Research is ongoing to understand the environmental fate and impact of tricosane. Its presence in the environment can arise from various sources, including natural waxes and industrial processes. Studies investigate tricosane's degradation pathways in the environment, such as its breakdown by atmospheric hydroxyl radicals []. Understanding its behavior helps assess potential environmental risks.

Tricosane is a straight-chain alkane with the chemical formula C23H48\text{C}_{23}\text{H}_{48}. It consists of 23 carbon atoms and is classified as a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits a relatively neutral behavior in

As a plant metabolite, tricosane plays a role in various biological processes. It has been identified as a component of volatile oils produced by plants, contributing to their aroma and flavor profiles. While specific biological activities are not extensively documented, its presence in certain foods suggests potential health implications related to lipid metabolism and dietary effects .

Tricosane can be synthesized through several methods:

  • Natural Extraction: Obtained from plant sources such as hazelnuts.
  • Chemical Synthesis: Typically synthesized via the Fischer-Tropsch synthesis process, where carbon monoxide and hydrogen are converted into hydrocarbons.
  • Hydrocarbon Cracking: Tricosane can also be produced through the cracking of larger hydrocarbons found in petroleum.

These methods allow for both natural and synthetic production of tricosane for various applications .

Tricosane has several notable applications:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions.
  • Lubricants: Serves as a lubricant due to its hydrophobic properties.
  • Biomarkers: Potentially useful in food science as a biomarker for the consumption of specific plant-based foods.
  • Research: Studied in environmental chemistry for its behavior in atmospheric reactions .

Tricosane belongs to a class of long-chain alkanes. Here are some similar compounds:

Compound NameChemical FormulaCarbon AtomsUnique Features
HexadecaneC16H34\text{C}_{16}\text{H}_{34}16Commonly used as a standard in chromatography.
OctadecaneC18H38\text{C}_{18}\text{H}_{38}18Exhibits phase change properties useful in thermal storage applications.
EicosaneC20H42\text{C}_{20}\text{H}_{42}20Known for its use in waxes and coatings.
TetracosaneC24H50\text{C}_{24}\text{H}_{50}24Often found in natural waxes; higher melting point than tricosane.

Uniqueness of Tricosane:

  • Tricosane's unique chain length (23 carbons) distinguishes it from other long-chain alkanes, making it particularly relevant for specific applications in food science and environmental studies.
  • Its hydrophobic properties make it an effective component in formulations requiring water resistance.

Physical Description

Leafs (ether-alcohol). (NTP, 1992)

Color/Form

Leaflets from ethyl ether-alcohol
Glittering leaflets
White solid

XLogP3

12.1

Boiling Point

716.4 °F at 760 mm Hg (NTP, 1992)
380.0 °C
381 °C

Flash Point

113 °C (235 °F) - closed cup

Density

0.7969 at 68 °F (NTP, 1992)

LogP

log Kow = 11.64 (est)

Odor

Odorless

Melting Point

117.7 °F (NTP, 1992)
47.6 °C
47.4 °C

UNII

T166B8R1VC

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.74e-05 mmHg
1.74X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

638-67-5

Wikipedia

Tricosane

Biological Half Life

145.01 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Tricosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Oviposition habitat selection by Anopheles gambiae in response to chemical cues by Notonecta maculata

Alon Warburg, Roy Faiman, Alex Shtern, Alon Silberbush, Shai Markman, Joel E Cohen, Leon Blaustein
PMID: 22129414   DOI: 10.1111/j.1948-7134.2011.00183.x

Abstract

A number of mosquito species avoid predator-inhabited oviposition sites by detecting predator-released kairomones. In the laboratory, we found that when offered de-ionized water and de-ionized water conditioned with Notonecta maculata, gravid Anopheles gambiae females preferentially oviposited into the former. We then conducted further experiments using two chemical components found in Notonecta-conditioned water, chemically pure n-tricosane and/or n-heneicosane, that was previously shown to repel oviposition by Culiseta longiareolata. These hydrocarbons failed to deter oviposition by An. gambiae females. Thus, different mosquito species may rely on distinct chemical cues to avoid predators. Identification and chemical characterization of such kairomones could facilitate innovative, environmentally sound mosquito control.


Following in their footprints: cuticular hydrocarbons as overwintering aggregation site markers in Hippodamia convergens

Christopher A Wheeler, Ring T Cardé
PMID: 24687179   DOI: 10.1007/s10886-014-0409-1

Abstract

The convergent lady beetle (Hippodamia convergens) forms large overwintering aggregations at revisited montane microsites far removed from their summer foraging grounds. Although orientation responses to visual and altitudinal features of habitat can explain the arrival of migrants at the general overwintering macrosite, the role that pheromones play in the accumulation of individuals in inconspicuous hibernacula microsites is not fully understood. Through two-choice bioassays and gas chromatography and mass spectrometry, we found that H. convergens orient towards hydrocarbons previously deposited on their walking surfaces by conspecifics. n-Tricosane (C23) is primarily responsible for this chemically-mediated orientation. Footprint extracts, as well as C23 alone, induce the eventual accumulation in the field of migrant H. convergens at artificial hibernacula, confirming their probable role as aggregation signals. Aggregations persisted over many days when footprint extracts were applied in conjunction with the previously identified 2-isobutyl-3-methoxypyrazine (IBMP) aggregation pheromone. The C23 hydrocarbon functions as a pheromone that interacts with responses to methoxypyrazines to effectively mediate formation of persistent aggregations of diapausing conspecifics at specific microsites. Also discussed is the potential effect that C23 has as a persistent scent marker in establishing the traditional use of hibernacula.


[Studies on the chemical constituents of marine sponge Iotrochota sp]

Yun-Qiu Li, Guang Dong, Jing Hu, Yong-Hong Liu
PMID: 20845780   DOI:

Abstract

To study the chemical constituents from the marine sponge Iotrochota sp.
The compounds were isolated and purified by various column chromatography methods, and their structure wer identified cholesterol (1), nonadecyl ethers of glycerol (2), p-hydroxybenzaldehyde (3), (E)-4-(3,4-dihydroxyphenyl) but-3-en-2-one (4), 3,4-dihydroxybenzaldehyde (5), ethyl vanillin (6), hendecanoic acid (7), tricosane (8).
All compounds are isolated from marine sponge Iotrochota sp. for the first time.


Chemical composition and antimicrobial activity of the essential oil of Anthemis altissima L. var. altissima

Nasrin Samadi, Azadeh Manayi, Mahdi Vazirian, Mahtab Samadi, Zahra Zeinalzadeh, Zahra Saghari, Neda Abadian, Vali-O-Allah Mozaffarian, Mahnaz Khanavi
PMID: 22007714   DOI: 10.1080/14786419.2011.617750

Abstract

The essential oil obtained from the flowering parts of Anthemis altissima L. var. altissima was analysed by gas chromatography and gas chromatography mass spectroscopy. In this study, 34 compounds representing 98.76% of the essential oil were identified. The main components were α-terpineol (26.42%), β-pinene (9.23%), cis-chrysanthenyl acetate (6.30%), globulol (5.36%), n-tricosane (4.41%), terpinen-4-ol (4.08%) and 1,8 cineole (3.84%). Antibacterial activities of the essential oil and its two major components (α-terpineol and β-pinene) were determined using microdilution method against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. The essential oil showed a broad-spectrum antibacterial activity (MICs ranged from 3.13 to 6.25 µL mL(-1)). It was found that α-terpineol with minimum inhibitory concentration (MIC) values of the range 0.87-1.56 µL mL(-1) was a more potent antibacterial agent than β-pinene with MIC values of the range 1.56-6.25 µL mL(-1). All of them, the essential oil, β-pinene and α-terpineol, were more effective against Gram-positive bacteria than Gram-negative ones.


Predator-released hydrocarbons repel oviposition by a mosquito

Alon Silberbush, Shai Markman, Efraim Lewinsohn, Einat Bar, Joel E Cohen, Leon Blaustein
PMID: 20618841   DOI: 10.1111/j.1461-0248.2010.01501.x

Abstract

Prey species commonly use predator-released kairomones (PRKs) to detect risk of predation, yet the chemical identity of PRKs remains elusive. Chemical identification of PRKs will facilitate the study of predator-prey interactions and the risk of predation, and when the prey are pests, will potentially provide environmentally friendly means of pest control. In temporary pools of the Mediterranean and Middle East, larvae of the mosquito Culiseta longiareolata Macquart are highly vulnerable to the common predatory backswimmer, Notonecta maculata Fabricius. We demonstrate that N. maculata releases two hydrocarbons, n-heneicosane and n-tricosane, which repel ovipositing females of C. longiareolata. In behavioural tests with environmentally relevant chemical concentrations in outdoor mesocosm experiments, the repellent effects of the two compounds were additive at the tested concentrations.


Sub-lethal effects of the consumption of Eupatorium buniifolium essential oil in honeybees

Carmen Rossini, Federico Rodrigo, Belén Davyt, María Laura Umpiérrez, Andrés González, Paula Melisa Garrido, Antonella Cuniolo, Leonardo P Porrini, Martín Javier Eguaras, Martín P Porrini
PMID: 33147299   DOI: 10.1371/journal.pone.0241666

Abstract

When developing new products to be used in honeybee colonies, further than acute toxicity, it is imperative to perform an assessment of risks, including various sublethal effects. The long-term sublethal effects of xenobiotics on honeybees, more specifically of acaricides used in honeybee hives, have been scarcely studied, particularly so in the case of essential oils and their components. In this work, chronic effects of the ingestion of Eupatorium buniifolium (Asteraceae) essential oil were studied on nurse honeybees using laboratory assays. Survival, food consumption, and the effect on the composition of cuticular hydrocarbons (CHC) were assessed. CHC were chosen due to their key role as pheromones involved in honeybee social recognition. While food consumption and survival were not affected by the consumption of the essential oil, CHC amounts and profiles showed dose-dependent changes. All groups of CHC (linear and branched alkanes, alkenes and alkadienes) were altered when honeybees were fed with the highest essential oil dose tested (6000 ppm). The compounds that significantly varied include n-docosane, n-tricosane, n-tetracosane, n-triacontane, n-tritriacontane, 9-tricosene, 7-pentacosene, 9-pentacosene, 9-heptacosene, tritriacontene, pentacosadiene, hentriacontadiene, tritriacontadiene and all methyl alkanes. All of them but pentacosadiene were up-regulated. On the other hand, CHC profiles were similar in healthy and Nosema-infected honeybees when diets included the essential oil at 300 and 3000 ppm. Our results show that the ingestion of an essential oil can impact CHC and that the effect is dose-dependent. Changes in CHC could affect the signaling process mediated by these pheromonal compounds. To our knowledge this is the first report of changes in honeybee cuticular hydrocarbons as a result of essential oil ingestion.


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